

Isoleucyl-Serine (Ile-Ser): A Comprehensive Technical Overview

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Compound of Interest

Compound Name: *Ile-Ser*

Cat. No.: *B1588292*

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Introduction

Isoleucyl-Serine (**Ile-Ser**) is a dipeptide composed of the essential amino acid L-isoleucine and the non-essential amino acid L-serine, linked by a peptide bond. As a product of protein catabolism, **Ile-Ser** is an intriguing molecule for researchers in biochemistry, pharmacology, and drug development.^{[1][2]} While many dipeptides are transient intermediates in amino acid metabolism, some exhibit distinct physiological or cell-signaling activities.^{[1][2]} This technical guide provides a detailed examination of the physicochemical properties of Isoleucyl-Serine, outlines experimental protocols for its characterization, and explores its potential biological significance. Although this dipeptide has not yet been definitively identified in human tissues or biofluids, it is classified as an 'expected' metabolite, warranting further investigation.^{[1][2]}

Physicochemical Properties

The fundamental physicochemical characteristics of a dipeptide are crucial for understanding its behavior in biological systems and for its application in research and development. The properties of Isoleucyl-Serine are summarized below.

Table 1: General and Calculated Physicochemical Properties of Isoleucyl-Serine

Property	Value	Source
Molecular Formula	C9H18N2O4	PubChem[3]
Molecular Weight	218.25 g/mol	PubChem[3]
Monoisotopic Mass	218.12665706 Da	PubChem[3]
Water Solubility	53.6 g/L (Calculated)	ALOGPS[4][5]
logP (Octanol-Water)	-3.3 (Calculated)	XLogP3[3]
pKa (Strongest Acidic)	3.74 (Calculated)	ChemAxon[4][5]
pKa (Strongest Basic)	8.51 (Calculated)	ChemAxon[4][5]
Hydrogen Bond Donors	4	ChemAxon[4][5]
Hydrogen Bond Acceptors	5	ChemAxon[4][5]
Rotatable Bond Count	6	ChemAxon[4][5]
Polar Surface Area	113 Å ²	Cactvs[3]

Experimental Protocols

Accurate characterization of Isoleucyl-Serine requires robust experimental methodologies. The following sections detail protocols for determining key physicochemical properties.

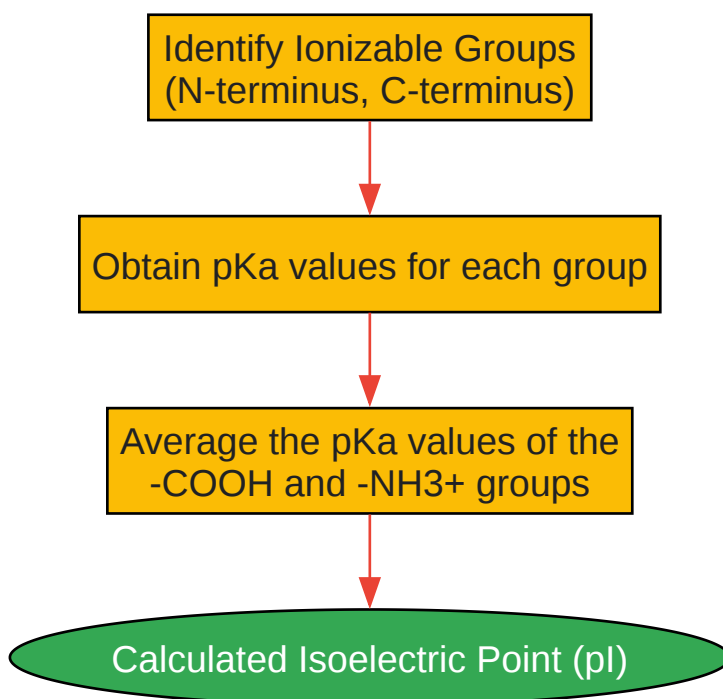
Determination of Aqueous Solubility

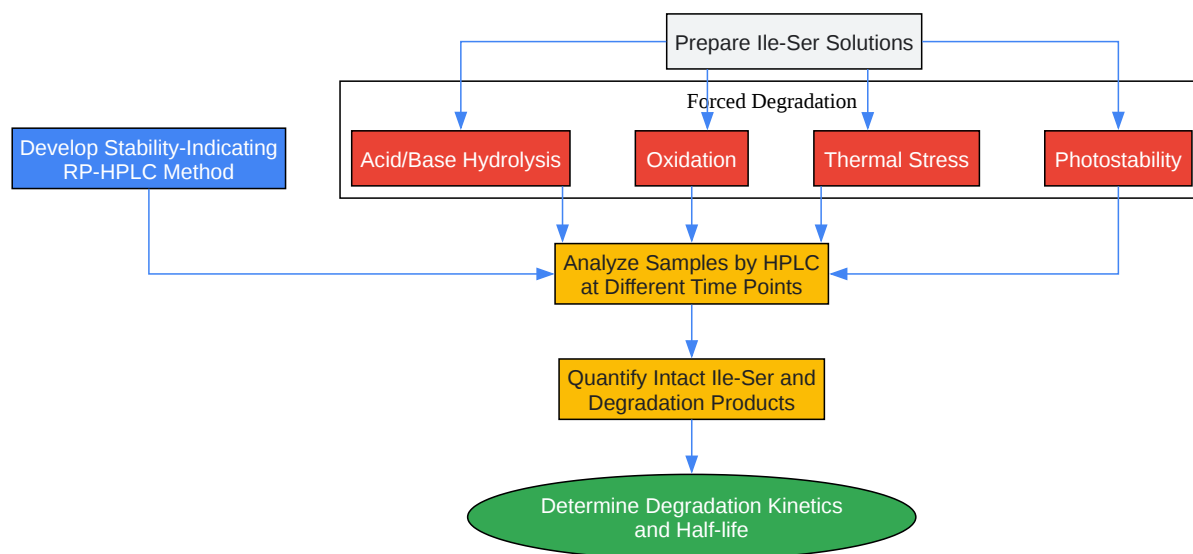
The solubility of a dipeptide is a critical parameter for its handling, formulation, and biological activity. A common method for determining aqueous solubility is the shake-flask method.[6][7]

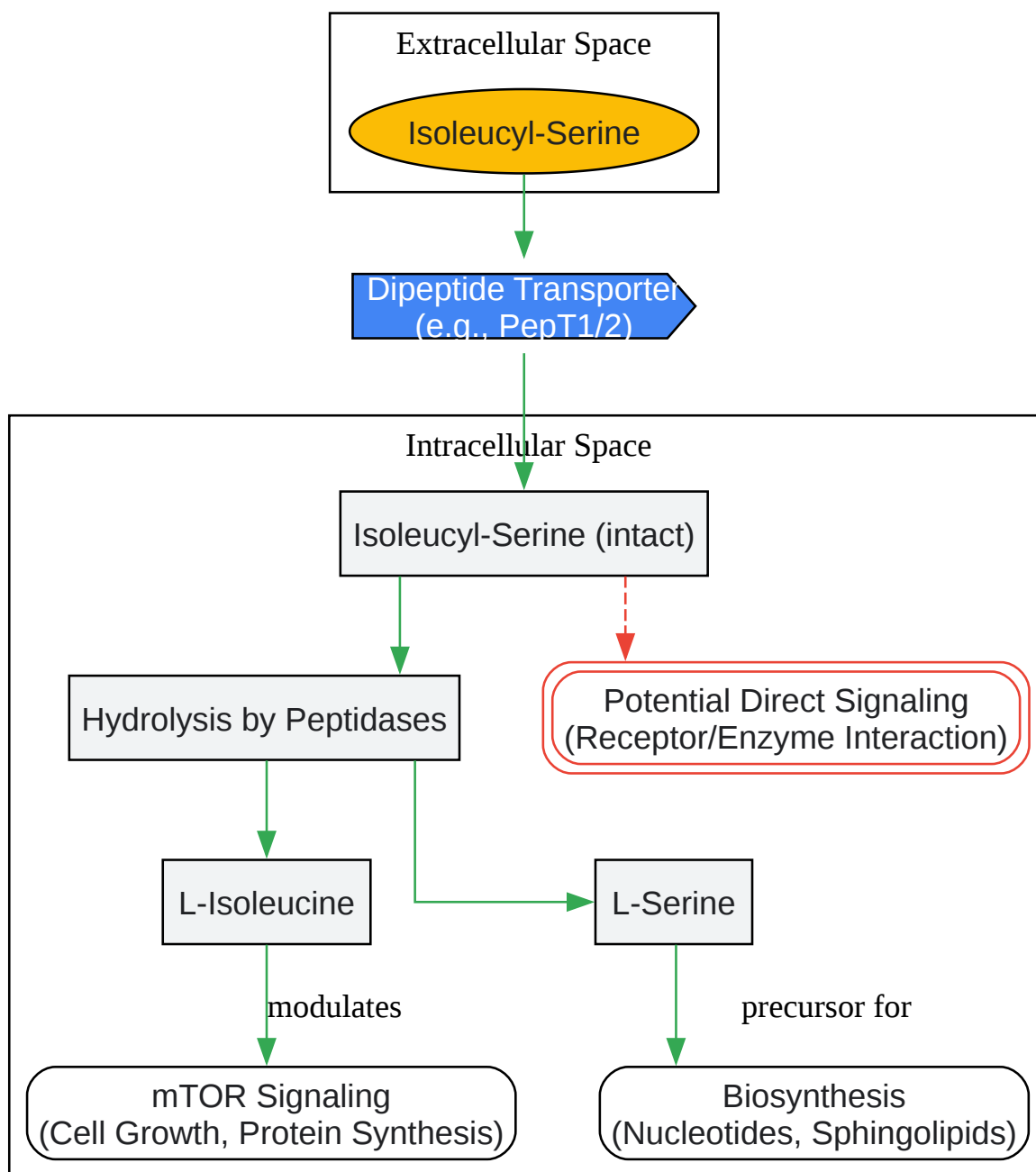
Methodology:

- **Preparation of Saturated Solution:** An excess amount of Isoleucyl-Serine is added to a known volume of purified water (e.g., Millipore-purified) in a sealed container.
- **Equilibration:** The mixture is agitated at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[6][7]

- Phase Separation: The suspension is allowed to stand without agitation to allow the undissolved solid to settle. Centrifugation can be used to facilitate this separation.
- Quantification: A known volume of the clear supernatant is carefully removed and the concentration of dissolved Isoleucyl-Serine is determined. This can be achieved through various analytical techniques such as:
 - Gravimetric Analysis: The solvent from a known volume of the supernatant is evaporated, and the mass of the remaining solid is measured.[\[7\]](#)
 - Spectrophotometry: If the dipeptide has a suitable chromophore or can be derivatized to produce one.
 - High-Performance Liquid Chromatography (HPLC): A highly sensitive and accurate method for quantification. A standard curve of known Isoleucyl-Serine concentrations is prepared to determine the concentration of the unknown sample.







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